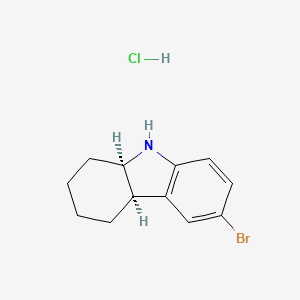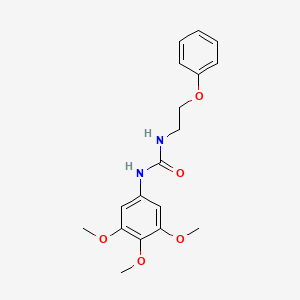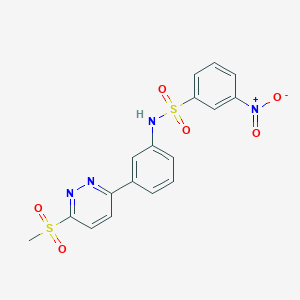
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N4O6S2 and its molecular weight is 434.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Reactions
Sulfonylcarbamimidic azides derived from sulfonyl chlorides, including reactions with tetrazole derivatives, showcase the versatility of sulfonamide-based compounds in synthesizing novel chemical structures. This process leads to the creation of various isomers and alkylated tetrazole products, differentiated using 13C NMR spectroscopy, highlighting the compound's role in complex chemical synthesis and reactivity studies (PeetNorton et al., 1987).
Antitumor and Apoptotic Effects
Research into new sulfonamide derivatives activating p38/ERK phosphorylation in cancer cells indicates significant potential for the development of anticancer agents. These compounds, including variations of sulfonamides, have demonstrated in vitro cytotoxic activities against human cancer cell lines, promoting the expression of pro-apoptotic genes and suggesting a pathway for therapeutic application in oncology (Cumaoğlu et al., 2015).
Antibacterial and Biofilm Inhibition
Compounds synthesized with sulfonamide moieties have shown activity against bacterial biofilms, a critical factor in addressing antibiotic resistance and infection control. Studies evaluating the biofilm inhibitory action against strains such as Escherichia coli and Bacillus subtilis reveal the potential of these compounds in developing new antibacterial strategies with minimal cytotoxicity (Abbasi et al., 2020).
Enzyme Inhibition
Investigations into the enzyme inhibitory potential of sulfonamide-containing compounds have been extended to targets like α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and neurodegenerative diseases. The synthesis of derivatives displaying substantial inhibitory activity highlights the compound's utility in discovering new therapeutic agents (Abbasi et al., 2019).
Computational Chemistry and Molecular Design
Computational studies on sulfonamide molecules, such as structural characterization through X-ray diffraction and spectral analyses, provide insights into their electronic properties and interaction potentials. This research aids in the rational design of molecules with desired biological or chemical properties, expanding the applications of sulfonamide-based compounds in drug discovery and material science (Murthy et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3-nitrobenzenesulfonamide are the Cell division protein ZipA and its homolog . These proteins are found in Escherichia coli (strain K12) and Shigella flexneri , respectively. They play a crucial role in bacterial cell division, making them potential targets for antibacterial drugs.
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-9-8-16(18-19-17)12-4-2-5-13(10-12)20-29(26,27)15-7-3-6-14(11-15)21(22)23/h2-11,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXPSOVZLMCFHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
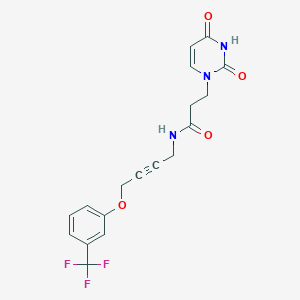
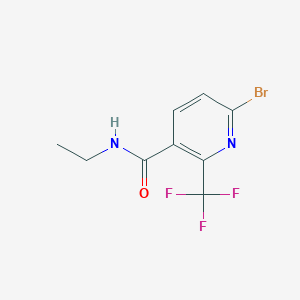
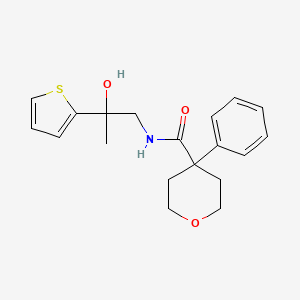
![4-isopropyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2518589.png)
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)
![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)
![1,7-dimethyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2518593.png)
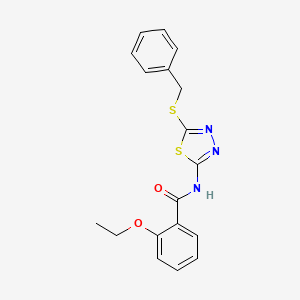
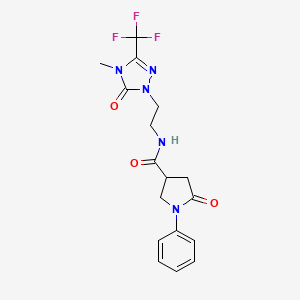

![N-(1,3-benzodioxol-5-ylmethyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2518597.png)
